Magnesium oxalate dihydrate

Overview

Description

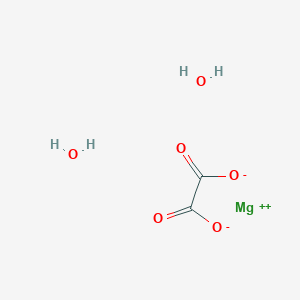

Magnesium oxalate dihydrate is an organic compound consisting of a magnesium cation with a 2+ charge bonded to an oxalate anion. The chemical formula for this compound is MgC₂O₄·2H₂O. It appears as a white solid and is practically insoluble in water and organic solvents . This compound is found naturally in certain geological formations and can also be synthesized in the laboratory.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium oxalate dihydrate can be synthesized by combining a magnesium salt, such as magnesium nitrate, with an oxalate source, such as oxalic acid or dimethyl oxalate. The reaction typically proceeds as follows: [ \text{Mg}^{2+} + \text{C}_2\text{O}_4^{2-} \rightarrow \text{MgC}_2\text{O}_4 ] For example, mixing magnesium nitrate with potassium hydroxide and then adding this solution to dimethyl oxalate will yield magnesium oxalate .

Industrial Production Methods: Industrial production methods for this compound include the sol-gel method, which involves the formation of a gel-like substance that is then annealed at a suitable temperature to form this compound. This method is advantageous due to its simplicity, cost-effectiveness, and ability to produce high-purity products with a narrow particle size distribution .

Chemical Reactions Analysis

Types of Reactions: Magnesium oxalate dihydrate undergoes several types of chemical reactions, including decomposition and complexation.

Decomposition: When heated, this compound decomposes in two stages. First, it loses its water molecules at around 150°C to form anhydrous magnesium oxalate: [ \text{MgC}_2\text{O}_4·2\text{H}_2\text{O} \rightarrow \text{MgC}_2\text{O}_4 + 2\text{H}_2\text{O} ] Further heating between 420°C and 620°C results in the decomposition of anhydrous magnesium oxalate into magnesium oxide and carbon oxides: [ \text{MgC}_2\text{O}_4 \rightarrow \text{MgO} + \text{CO}_2 + \text{CO} ]

Common Reagents and Conditions: The decomposition reactions typically require controlled heating conditions. The presence of complexing agents like oxalic acid can influence the rate of crystal growth and the final crystallite size of the products .

Scientific Research Applications

Synthesis of Nanomaterials

Magnesium Oxide Production:

One of the primary applications of magnesium oxalate dihydrate is in the synthesis of nanosized magnesium oxide. The decomposition of this compound at elevated temperatures (around 150 °C) yields anhydrous magnesium oxalate, which further decomposes into magnesium oxide and carbon oxides between 420 °C and 620 °C. This process is significant because nanosized magnesium oxide exhibits a larger surface area to volume ratio compared to conventionally synthesized particles, making it optimal for various catalytic applications and enhancing its reactivity .

Table 1: Thermal Decomposition of this compound

| Temperature (°C) | Reaction | Product |

|---|---|---|

| 150 | Decomposition to anhydrous form | MgC₂O₄ |

| 420 - 620 | Further decomposition | MgO + CO₂ + CO |

Catalytic Applications

This compound serves as a catalyst in several chemical reactions. Its ability to decompose into magnesium oxide allows it to act as a catalyst in organic synthesis processes, particularly in reactions requiring high temperatures. The catalytic properties of magnesium oxide produced from this compound have been utilized in various industrial applications, including the synthesis of fine chemicals and pharmaceuticals .

Refractory Materials

Due to its thermal stability and high melting point (decomposing at around 150 °C), this compound is used in the production of refractory materials. These materials are essential in industries that require substances capable of withstanding high temperatures without melting or breaking down. The incorporation of magnesium oxalate into refractory formulations enhances their thermal resistance and durability .

Adsorbents

The compound has also been explored for its potential use as an adsorbent material. This compound's unique structure allows it to capture various pollutants and heavy metals from aqueous solutions, making it a candidate for environmental remediation applications. Studies have shown that it can effectively adsorb contaminants, thus contributing to water purification efforts .

Superconductors and Ferroelectric Materials

Research indicates that this compound can be utilized in the development of superconductors and ferroelectric materials. Its structural properties allow for modifications that enhance the electrical properties necessary for these advanced materials. The ability to manipulate its form during synthesis can lead to materials with desirable superconducting or ferroelectric characteristics, crucial for electronic applications .

Case Studies

Case Study 1: Nanosized Magnesium Oxide Synthesis

A study demonstrated the effectiveness of using this compound in a sol-gel process to synthesize nanosized magnesium oxide particles. The resulting material exhibited enhanced catalytic activity compared to larger particles due to its increased surface area, confirming the advantages of using magnesium oxalate as a precursor .

Case Study 2: Environmental Remediation

In another study, researchers evaluated the adsorption capacity of this compound for heavy metal ions in wastewater treatment. The results indicated a significant reduction in contaminant levels, showcasing its potential as an effective adsorbent material for environmental applications .

Mechanism of Action

The mechanism of action of magnesium oxalate dihydrate primarily involves its decomposition into magnesium oxide and carbon oxides upon heating. The magnesium oxide formed can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. The oxalate anion can also participate in complexation reactions, forming stable complexes with metal ions .

Comparison with Similar Compounds

Magnesium oxalate dihydrate can be compared with other oxalate compounds, such as calcium oxalate and iron oxalate.

Calcium Oxalate: Unlike magnesium oxalate, calcium oxalate is more commonly found in biological systems, such as kidney stones.

Iron Oxalate: Iron oxalate is used in different industrial applications, including pigment production and as a precursor for iron-based catalysts.

This compound is unique due to its specific decomposition properties and its ability to form nano-sized magnesium oxide particles, which are highly valued in nanotechnology and catalysis .

Biological Activity

Magnesium oxalate dihydrate (MgCO·2HO), also known as glushinskite, is a compound that has garnered interest due to its biological activities and potential implications in various fields, including medicine and environmental science. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its crystalline structure, which can be analyzed using techniques such as X-ray diffraction (XRD) and Raman spectroscopy. The compound typically forms colorless or white crystals that are soluble in water, making it relevant for biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.

2. Role in Mineralization

this compound is involved in mineralization processes within biological systems. It has been observed that this compound can influence calcium oxalate crystal formation, which is significant in kidney stone pathology. The interaction between magnesium oxalate and calcium ions can modulate the crystallization process, potentially reducing the risk of stone formation.

3. Biodegradation Potential

The compound plays a role in soil chemistry and plant interactions. Certain microorganisms can degrade this compound, contributing to soil nutrient cycling. For instance, strain OX-1 has been shown to effectively degrade calcium oxalate compounds, leading to increased soil pH and enhanced carbonate formation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound found that it inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition rates.

| Concentration (mg/mL) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 0.5 | 25 | 30 |

| 1.0 | 50 | 60 |

| 2.0 | 75 | 85 |

Case Study 2: Kidney Stone Formation

In a clinical study involving patients with recurrent calcium oxalate stones, researchers found that dietary supplementation with magnesium could alter the urinary excretion of oxalate and calcium, thereby reducing stone recurrence rates. The presence of this compound was noted to play a role in this biochemical pathway.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Degradation by Microorganisms: Strain OX-1 demonstrated a significant ability to degrade calcium oxalate compounds, achieving up to 100% degradation within three days under optimal conditions .

- Influence on Inflammatory Responses: Magnesium deficiency has been linked to increased inflammatory responses in various studies. Magnesium oxalate's role in modulating these responses is an area of ongoing research .

- Thermal Stability and Decomposition: Research on the thermal decomposition of this compound reveals insights into its stability under different environmental conditions, which could impact its biological availability and activity .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the optimal conditions for synthesizing magnesium oxalate dihydrate via sol-gel methods, and how does annealing temperature influence MgO formation?

Methodological Answer: this compound (MgC₂O₄·2H₂O) is synthesized via sol-gel methods using magnesium precursors (e.g., magnesium nitrate) and oxalic acid as a chelating agent. The precursor solution is typically stirred at 60–80°C to promote gel formation, followed by drying and calcination. Annealing temperatures between 400–600°C decompose the dihydrate into MgO, with higher temperatures (≥500°C) yielding higher crystallinity and phase purity . Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals distinct weight-loss stages: dehydration (~150°C) and oxalate decomposition (420–620°C) .

Q. Advanced Synthesis: Phase Purity and Crystallinity

Q. Q2. How can researchers mitigate impurities or secondary phases during MgO synthesis from this compound?

Methodological Answer: Impurities often arise from incomplete decomposition or residual carbon. To enhance phase purity:

- Use controlled heating rates (2–5°C/min) during annealing to prevent rapid gas evolution, which disrupts crystal structure .

- Optimize precursor stoichiometry and pH during sol-gel synthesis to avoid unreacted oxalate ions .

- Employ inert atmospheres (e.g., N₂) to minimize oxidation of intermediate phases. X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) are critical for detecting MgCO₃ or Mg(OH)₂ impurities .

Q. Basic Safety and Handling

Q. Q3. What are the primary safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .

- Storage: Store in airtight containers away from acids, which may release toxic oxalate vapors .

- Disposal: Collect waste in labeled hazardous containers; neutralize with calcium hydroxide to precipitate insoluble calcium oxalate before disposal .

Q. Advanced Safety: Environmental and Spill Management

Q. Q4. How should researchers manage accidental releases of this compound to minimize environmental impact?

Methodological Answer:

- Containment: Use non-reactive absorbents (e.g., vermiculite) to sweep particles into sealed containers. Avoid water to prevent dissolution and environmental discharge .

- Decontamination: Clean surfaces with 5% sodium bicarbonate solution to neutralize residual oxalate, followed by rinsing with deionized water .

- Regulatory Compliance: Follow UN2811 guidelines for shipping toxic solids (Packing Group III), including proper labeling and documentation .

Q. Basic Role in Urolithiasis

Q. Q5. What is the clinical significance of this compound in kidney stone formation?

Methodological Answer: this compound is a minor component in mixed-composition kidney stones, often coexisting with calcium oxalate monohydrate (CaOx-M) or calcium phosphate. Its "soft" crystalline structure (compared to CaOx-M) makes it more amenable to laser lithotripsy but less prevalent (~28.6% detection rate in clinical studies) . Urinary magnesium ions may inhibit CaOx-M nucleation by forming soluble complexes with oxalate .

Q. Advanced Analytical Techniques for Stone Composition

Q. Q6. How do researchers resolve discrepancies between chemical and morphological analyses of urinary stones containing this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Differentiate between calcium and magnesium oxalates by decomposition temperatures: MgC₂O₄·2H₂O decomposes at 420–620°C, while CaC₂O₄·2H₂O decomposes at 150–500°C .

- Morphological Imaging: Scanning electron microscopy (SEM) can distinguish dihydrate (bipyramidal) from monohydrate (rod-like) crystals .

Q. Basic Thermal Decomposition Behavior

Q. Q7. What are the key stages in the thermal decomposition of this compound?

Methodological Answer: TGA reveals three stages:

Dehydration (50–150°C): Loss of two water molecules (~15% mass loss).

Oxalate Decomposition (420–620°C): Breakdown into MgO, CO, and CO₂.

Residue Formation: Final residue is MgO (~30% of initial mass) . DSC shows endothermic peaks for dehydration and exothermic peaks for oxalate decomposition .

Q. Advanced Thermal Analysis: Phase Transitions

Q. Q8. How can researchers distinguish this compound from calcium oxalate dihydrate using thermal analysis?

Methodological Answer:

- Dehydration Onset: MgC₂O₄·2H₂O dehydrates at ~150°C, while CaC₂O₄·2H₂O starts at ~100°C .

- Oxalate Decomposition: MgC₂O₄ decomposes at 420–620°C, forming MgO, whereas CaC₂O₄ decomposes at 450–500°C into CaCO₃ before further decomposition to CaO .

- Residue Analysis: Post-TGA XRD of residues confirms MgO (periclase) vs. CaO (lime) .

Q. Data Contradictions: Magnesium's Dual Role in Crystallization

Q. Q9. Why do some studies report magnesium as inhibitory to calcium oxalate crystallization, while others observe this compound in stones?

Methodological Answer:

- Inhibitory Mechanism: Mg²⁺ competes with Ca²⁺ for oxalate binding, reducing CaOx-M nucleation. This is pH-dependent, with higher efficacy at urinary pH > 6.5 .

- Coexistence in Stones: Low urinary magnesium-to-calcium ratios (<0.15) and hyperoxaluria favor MgC₂O₄·2H₂O co-crystallization with CaOx-M. Synchrotron micro-CT can map spatial distribution in mixed stones .

Q. Advanced Method Validation

Q. Q10. How can researchers validate the accuracy of urinary stone composition analysis?

Methodological Answer:

Properties

IUPAC Name |

magnesium;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWQDOJMBTCCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210485 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-88-5 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.